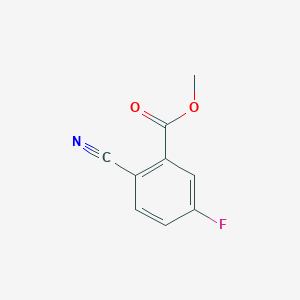

Methyl 2-cyano-5-fluorobenzoate

Vue d'ensemble

Description

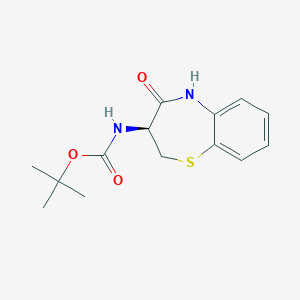

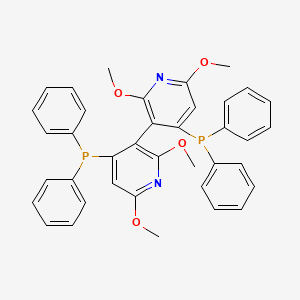

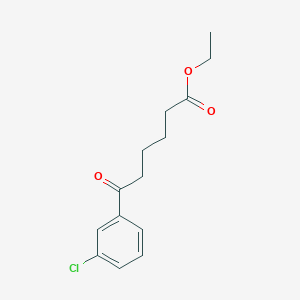

“Methyl 2-cyano-5-fluorobenzoate” is a chemical compound with the molecular formula C9H6FNO2 and a molecular weight of 179.15 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of “Methyl 2-cyano-5-fluorobenzoate” can be achieved from Methanol and Benzoic acid, 2-cyano-5-fluoro- . In one example, 2-Cyano-5-fluoro-benzoic acid was reacted with methanol in the presence of acetyl chloride .Molecular Structure Analysis

The InChI code for “Methyl 2-cyano-5-fluorobenzoate” is 1S/C9H6FNO2/c1-13-9(12)8-4-7(10)3-2-6(8)5-11/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“Methyl 2-cyano-5-fluorobenzoate” has a predicted boiling point of 303.3±32.0 °C and a predicted density of 1.27±0.1 g/cm3 . It is advised to be stored in a sealed, dry environment at room temperature .Applications De Recherche Scientifique

Synthesis and Optimization

Methyl 2-amino-5-fluorobenzoate, a compound related to Methyl 2-cyano-5-fluorobenzoate, has been synthesized using 3-fluorobenzoic acid. This process involved nitrification, esterification, and hydronation, leading to an optimal synthesis route. The structure of the product was confirmed by various analytical methods, highlighting the importance of such compounds in synthetic chemistry (Yin Jian-zhong, 2010).

Larvicidal Activity

A study focusing on novel hydrazones of 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carbohydrazide, a structure closely related to Methyl 2-cyano-5-fluorobenzoate, demonstrated significant larvicidal activity against Anopheles arabiensis. This highlights the potential of such compounds in developing new insecticides or larvicides (N. P et al., 2021).

Pharmaceutical Applications

Flubendazole, a derivative of Methyl 2-cyano-5-fluorobenzoate, has been extensively studied for its pharmacokinetic properties. It is widely used in veterinary andhuman medicine, particularly as an anthelmintic. The biotransformation of flubendazole includes hydrolysis of the carbamoyl methyl moiety and carbonyl reduction, indicating the metabolic pathways and potential for derivative development in pharmaceutical applications (Nobilis et al., 2007).

Anticancer Research

Studies have explored the role of benzothiazoles, which are structurally related to Methyl 2-cyano-5-fluorobenzoate, in cancer treatment. These compounds, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, have shown promising antitumor activity, especially against breast and colorectal cancer cells. The research highlights the importance of cytochrome P450 enzymes in mediating the activity of these compounds, suggesting their potential in developing targeted cancer therapies (Tan et al., 2011).

Photoluminescence and Sensor Applications

A study on o-aminophenol-based fluorogenic chemosensors, which are related to Methyl 2-cyano-5-fluorobenzoate, demonstrated their application in detecting metal ions like Al3+. These compounds exhibited high selectivity and sensitivity, making them useful in environmental monitoring and bio-imaging applications (Xingpei Ye et al., 2014).

Safety And Hazards

“Methyl 2-cyano-5-fluorobenzoate” is classified as harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-cyano-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c1-13-9(12)8-4-7(10)3-2-6(8)5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFHFKWDNDKBOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10475189 | |

| Record name | METHYL 2-CYANO-5-FLUOROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-cyano-5-fluorobenzoate | |

CAS RN |

606080-43-7 | |

| Record name | METHYL 2-CYANO-5-FLUOROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Tert-butyl-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1313696.png)

![Ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B1313713.png)

![6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1313725.png)